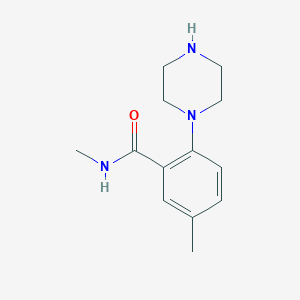

Benzamide, N,5-dimethyl-2-(1-piperazinyl)-

Description

"Benzamide, N,5-dimethyl-2-(1-piperazinyl)-" is a benzamide derivative characterized by a piperazine ring substituted at the 2-position of the benzamide core, with additional methyl groups at the N- and 5-positions. Benzamide derivatives are widely studied for their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and therapeutic agents in neurodegenerative and oncological contexts . For example, benzamide-based compounds have demonstrated activity as metabotropic glutamate receptor 5 positive allosteric modulators (mGlu5 PAMs) with EC50 values ≤1 μM , and as inhibitors of human dihydrofolate reductase (hDHFR) for cancer therapy .

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N,5-dimethyl-2-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C13H19N3O/c1-10-3-4-12(11(9-10)13(17)14-2)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) |

InChI Key |

CRWIIIYOCOMAOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of benzamide, N,5-dimethyl-2-(1-piperazinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation are common techniques employed to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Amide Hydrolysis

The secondary amide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further derivatization:

-

Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and nucleophilic substitution reactions, enabling structural diversification:

N-Alkylation

Reaction with alkyl halides introduces substituents on the piperazine nitrogen:

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylpiperazine derivative | 92% | |

| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 4h | N-Benzylpiperazine derivative | 88% |

Acylation

The piperazine reacts with acyl chlorides to form amides:

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, RT, 2h | N-Acetylpiperazine derivative | 80% | |

| Benzoyl chloride | Pyridine, 0°C → RT, 12h | N-Benzoylpiperazine derivative | 75% |

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation and nitration at the para position relative to the amide group:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 50°C, 3h | C-4 | 65% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C-4 | 70% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

| Reaction Type | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acid | 82% | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, 100°C | Aryl halide | 90% |

Piperazine Oxidation

The piperazine ring is oxidized to a diketopiperazine under strong oxidizing conditions:

Amide Reduction

The amide group is reduced to a secondary amine using LiAlH₄:

-

Conditions : LiAlH₄, THF, reflux, 6h

-

Product : N,5-Dimethyl-2-(piperazin-1-yl)benzylamine

Complexation with Metals

The piperazine nitrogen and amide oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | Cu(II) complex | Catalysis |

| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 4h | Fe(III) complex | Magnetic materials |

Degradation Pathways

Stability studies reveal degradation under UV light and acidic conditions:

Scientific Research Applications

It appears that "Benzamide, N,5-dimethyl-2-(1-piperazinyl)-" is a specific chemical compound within the broader class of benzamide derivatives. Research indicates that benzamide compounds, in general, have significant bioactivity and are used in the design of novel bioactive compounds . They have demonstrated antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory activities . However, the search results do not specifically mention "Benzamide, N,5-dimethyl-2-(1-piperazinyl)-" or provide comprehensive data tables and well-documented case studies focusing solely on its applications.

Here's what can be gathered from the search results regarding benzamide compounds and related structures:

Benzamide Compounds and Their Applications

- General Bioactivity: Benzamide derivatives possess significant bioactivities, making them useful in designing novel bioactive compounds .

- Anti-RSV Agents: Pyrazolo[1,5-a]pyrimidine derivatives, related to benzamides, are being explored as anti-respiratory syncytial virus (RSV) drugs . Compounds with an acyclic chain instead of a piperidine ring have shown potent anti-RSV activity .

- Anticonvulsant Activity: Benzamide analogs containing a pyrrolidinyl group have shown anticonvulsant activity .

- Anti-asthma Action: Certain benzamide compounds have demonstrated anti-asthma action in experimental studies .

Molecular Design and Study

- Piperidine Ring Replacement: Research has explored replacing the piperidine ring in certain compounds with acyclic chains to retain or improve anti-RSV activity .

- Dihedral Angle Importance: The dihedral angle between certain scaffolds and amide bonds is crucial for anti-RSV activity .

- Structure-Activity Relationships (SAR): The SARs of pyrazolo[1,5-a]pyrimidine derivatives have been studied to optimize their anti-RSV activity .

Pharmaceutical Use

- Hypertension and Circulatory Diseases: 4-amino(alkyl)-cyclohexane-1-carboxamide compounds are useful as anti-hypertensive agents and for the prevention and treatment of circulatory diseases .

- Alzheimer’s Disease: Benzamide derivatives are being explored for their cholinesterase inhibitory activities in the context of Alzheimer’s disease treatment .

Mechanism of Action

The mechanism of action of benzamide, N,5-dimethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Piperazinyl-Substituted Benzamides in Receptor Targeting

- 18F-MPPF: A fluorinated benzamide derivative, 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide, acts as a 5-HT1A receptor imaging agent. Its synthesis involves microwave-assisted fluorination, achieving radiochemical yields of 34–50% . Unlike "N,5-dimethyl-2-(1-piperazinyl)-benzamide," 18F-MPPF incorporates a pyridinyl group and methoxyphenyl-piperazine, enhancing receptor specificity for diagnostic applications.

- mGlu5 PAMs: A novel benzamide class identified via high-throughput screening shares structural similarity with CPPHA but lacks the N,5-dimethyl substitution. These compounds exhibit EC50 values ≤1 μM, emphasizing the benzamide backbone's role in receptor modulation .

Table 1: Receptor-Targeting Benzamide Derivatives

Anticancer Piperazinyl Derivatives

- 5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroaniline (4d): This nitroaniline-piperazine derivative showed potent anticancer activity, synthesized in 91.2% yield (mp 142–144°C, HRMS [M+H]+ 294.2047) .

- 5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d): A nitroacetanilide analog with 81.2% yield (mp 166–169°C, HRMS [M+H]+ 336.2032) . The acetanilide moiety may improve metabolic stability compared to nitroaniline derivatives.

Table 2: Anticancer Piperazinyl-Benzamide Analogs

| Compound | Substituents | Yield (%) | Melting Point (°C) | HRMS [M+H]+ | Reference |

|---|---|---|---|---|---|

| 4d | Nitroaniline, dimethylamine | 91.2 | 142–144 | 294.2047 | |

| 3d | Nitroacetanilide | 81.2 | 166–169 | 336.2032 |

Antimicrobial and Antiparasitic Piperazine Derivatives

- 1-(5-Nitroaryl-1,3,4-thiadiazol-2-yl)piperazines : These derivatives, synthesized via reactions with benzyl chlorides, exhibit in vitro leishmanicidal activity. For example, compounds with nitrofuran-thiadiazole moieties showed IC50 values <10 μM against Leishmania species . The thiadiazole ring enhances lipophilicity, aiding parasite membrane penetration.

- 5-Chloro-N-[2-(4-(tert-butylthiazolyl)piperazinyl)ethyl]-2-methoxybenzamide : A benzamide with a thiazolyl-piperazine group (CAS 107531-35-1, MW 553.071) , this compound’s chloro and methoxy substituents may enhance binding to parasitic enzymes.

Table 3: Antimicrobial Piperazinyl-Benzamide Derivatives

| Compound | Key Features | Molecular Weight | Activity (IC50) | Reference |

|---|---|---|---|---|

| Nitrofuran-thiadiazole | Nitrofuran, thiadiazole | ~400–450 | <10 μM | |

| CAS 107531-35-1 | Thiazolyl, chloro, methoxy | 553.071 | Not reported |

Tyrosinase-Inhibitory Benzamides

- N'-Phenylbenzohydrazide and N-(Benzoyloxy)benzamide : These derivatives showed potent tyrosinase inhibition (IC50 = 10.5 μM and 2.5 μM, respectively), outperforming kojic acid (IC50 = 44.6 μM) . While lacking piperazine groups, their benzamide core underscores the scaffold’s adaptability for enzyme inhibition.

Biological Activity

Benzamide derivatives, particularly those containing piperazine moieties, have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzamide, N,5-dimethyl-2-(1-piperazinyl)- is a notable example that exhibits various bioactivities, including neuroleptic effects, enzyme inhibition, and potential anticancer properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

1. Synthesis and Structure

The synthesis of Benzamide, N,5-dimethyl-2-(1-piperazinyl)- typically involves the reaction of piperazine with benzoyl chloride or related derivatives. The structure can be confirmed using techniques like ^1H NMR and ^13C NMR spectroscopy. The presence of the piperazine ring is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

2.1 Neuroleptic Activity

Research has shown that benzamide derivatives possess significant neuroleptic activity. A study indicated that certain benzamides were effective in inhibiting apomorphine-induced stereotyped behavior in rats. For instance, the compound YM-09151-2 was found to be significantly more potent than traditional neuroleptics such as haloperidol and metoclopramide, demonstrating a favorable ratio of antistereotypic activity to cataleptogenicity .

2.2 Enzyme Inhibition

Benzamide derivatives have been evaluated for their inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Studies reported that some benzamide compounds showed AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM . Notably, compounds derived from benzamide structures exhibited potent inhibition against human carbonic anhydrase I (hCA I) and II (hCA II), with Ki values in the nanomolar range (4.07 ± 0.38 nM for hCA I and 10.68 ± 0.98 nM for hCA II) .

- Human Carbonic Anhydrase : The inhibitory potential against hCA is particularly relevant for therapeutic applications in conditions such as glaucoma and epilepsy .

2.3 Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of benzamide derivatives. A series of novel benzamide-piperazine-sulfonamide hybrids were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results . The structure-activity relationship (SAR) studies indicated that modifications on the benzamide scaffold could enhance cytotoxicity against specific cancer types.

3.1 Case Study: Neuroleptic Efficacy

A detailed examination of a series of benzamides revealed that modifications in the piperazine structure led to enhanced neuroleptic efficacy. For example, introducing a benzyl group on the terminal nitrogen significantly increased the potency of certain compounds compared to metoclopramide .

3.2 Case Study: Enzyme Inhibition

In vitro assays demonstrated that specific benzamide derivatives exhibited selective inhibition towards AChE and hCA isoforms, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's disease .

4. Comparative Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,5-dimethyl-2-(1-piperazinyl)benzamide derivatives?

A multi-step synthesis approach is typically used. For example, substituted benzamide derivatives with piperazinyl groups are synthesized via nucleophilic substitution or coupling reactions. In one protocol, 1-(2,4-dichlorophenyl)piperazine is reacted with a brominated benzamide precursor under reflux conditions, followed by purification using normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Yield optimization often requires adjusting stoichiometry and reaction time.

Q. How are structural and purity characteristics validated for this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, HRMS (ESI) can confirm molecular ion peaks (e.g., [M+H]⁺), while ¹H/¹³C NMR resolves substituent positions on the benzamide and piperazine rings . Purity is assessed via HPLC with a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5) and UV detection .

Advanced Research Questions

Q. How can researchers design receptor-binding assays to evaluate the compound’s selectivity for serotonin (5-HT1A) or dopamine receptors?

Radioligand competition assays are standard. For 5-HT1A targeting, use tritiated 8-OH-DPAT or iodinated derivatives (e.g., 4-[¹²³I]iodo-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide) in brain homogenates. Binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation, with non-specific binding controlled by excess cold ligand . For dopamine D3 receptor studies, substitute with [³H]7-OH-DPAT and validate selectivity against D2/D4 subtypes .

Q. What strategies resolve contradictions in reported biological activities (e.g., glucokinase activation vs. TRPV4 antagonism)?

Discrepancies may arise from assay conditions or structural variations. For example, TRPV4 antagonism (IC₅₀ < 100 nM) in Benzamide, N-[4-[[4-(1-methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)- (RN-9893) depends on the sulfonyl-piperazine moiety, whereas glucokinase activation in other derivatives correlates with pyridinyl substitutions . Cross-validate findings using orthogonal assays (e.g., fluorescence-based calcium flux for TRPV4 vs. enzymatic glucose phosphorylation for glucokinase).

Q. How are computational models used to predict the compound’s pharmacokinetics and target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding poses in receptor pockets. For glucokinase activators, the benzamide core interacts with allosteric sites near the hinge region (RMSD < 2.0 Å), while piperazinyl groups stabilize solvent-exposed residues . ADMET predictions (e.g., SwissADME) evaluate logP, CYP450 inhibition, and blood-brain barrier permeability .

Methodological Considerations

Q. What analytical techniques quantify protein binding or cellular uptake of this compound?

Equilibrium dialysis or ultrafiltration paired with LC-MS/MS quantifies plasma protein binding. For cellular uptake, radiolabeled analogs (e.g., ¹⁴C-labeled derivatives) are incubated with target cells, followed by scintillation counting. The Bradford assay (λmax = 595 nm) may supplement total protein normalization .

Q. How are structure-activity relationship (SAR) studies optimized for piperazinyl-benzamide derivatives?

Systematic SAR involves:

- Core modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring enhances receptor affinity .

- Piperazine substitutions : Bulky groups (e.g., isopropyl) on the piperazine nitrogen improve metabolic stability but may reduce solubility .

- Linker optimization : Ethylene or sulfonyl linkers balance flexibility and rigidity for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.